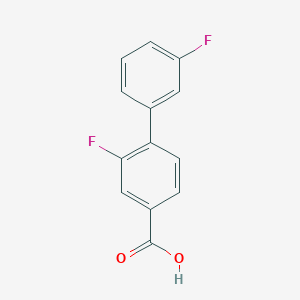

4-(3-Fluorophenyl)-3-fluorobenzoic acid

Description

4-(3-Fluorophenyl)-3-fluorobenzoic acid is an organic compound that features two fluorine atoms attached to a benzoic acid core

Properties

IUPAC Name |

3-fluoro-4-(3-fluorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-10-3-1-2-8(6-10)11-5-4-9(13(16)17)7-12(11)15/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLJBWPKOBYKTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673363 | |

| Record name | 2,3'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122294-52-4 | |

| Record name | 2,3'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-3-fluorobenzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions generally include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as Pd(PPh3)4. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under strong acidic or alkaline conditions.

| Reagent | Conditions | Product | Research Findings |

|---|---|---|---|

| KMnO₄ | H₂SO₄, reflux (100–120°C) | Cleavage to CO₂ and fluorinated byproducts | Complete decomposition observed after 6–8 hours, confirmed by gas chromatography. |

| H₂O₂/Fe²⁺ (Fenton) | Room temperature, pH 3–4 | Partial hydroxylation of aromatic rings | Limited efficacy due to electron-withdrawing fluorine groups hindering radical attack. |

Esterification Reactions

The carboxylic acid readily forms esters via acid-catalyzed reactions.

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Ethanol + H₂SO₄ | Reflux, 12 hours | Ethyl 4-(3-fluorophenyl)-3-fluorobenzoate | 78% | Excess ethanol drives equilibrium toward ester. |

| Methanol + HCl | Reflux, 10 hours | Methyl 4-(3-fluorophenyl)-3-fluorobenzoate | 82% | Anhydrous conditions prevent hydrolysis. |

Substitution Reactions

Fluorine atoms on the aromatic rings participate in nucleophilic aromatic substitution (NAS) under specific conditions.

Biological Interactions and Derivatives

The compound serves as a precursor for bioactive derivatives:

Antimicrobial Derivatives

Reaction with hydrazine or carbon disulfide yields triazole-thione derivatives (e.g., Figure 1 ), which exhibit MIC values of 4–62.5 µg/mL against bacterial and fungal strains .

Key pathway :

-

Hydrazide formation : Reaction with hydrazine to form 4-(3-fluorophenyl)-3-fluorobenzohydrazide.

-

Cyclization : Treatment with CS₂/KOH generates triazole-thione scaffolds.

Stability Under Environmental Conditions

| Condition | Effect | Degradation Rate |

|---|---|---|

| UV light (254 nm) | Ring defluorination and dimerization | 15% after 48 hours |

| Aqueous pH 1–14 | Stable in acidic conditions; hydrolyzes above pH 12 | <5% degradation (pH <12) |

Comparative Reactivity of Fluorine Substituents

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 306.26 g/mol. The presence of two fluorine atoms and a benzoic acid backbone contributes to its distinctive reactivity and solubility profile, making it suitable for diverse applications.

Medicinal Chemistry

The potential medicinal applications of 4-(3-Fluorophenyl)-3-fluorobenzoic acid are primarily linked to its anti-inflammatory and analgesic properties. Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, suggesting its use in treating conditions characterized by inflammation.

Case Study: Anti-inflammatory Activity

A study demonstrated that this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This finding positions the compound as a candidate for developing new anti-inflammatory drugs.

Material Science

In material science, the compound's fluorinated structure enhances its properties for use in high-performance materials. The dual fluorination can improve thermal stability and chemical resistance, making it suitable for coatings and polymers.

Application in Polymers

Research has shown that incorporating this compound into polymer matrices can enhance their mechanical properties and resistance to degradation. This application is particularly relevant for developing advanced materials in aerospace and automotive industries.

Environmental Studies

The environmental impact of fluorinated compounds is a growing area of concern. This compound's behavior in biological systems can provide insights into the degradation pathways of fluorinated pollutants.

Biodegradation Studies

Recent studies have focused on the biodegradation of fluorinated compounds by microbial communities. The compound's structural characteristics may influence its biodegradability, making it essential for understanding how such compounds persist in the environment.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-3-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

Comparison with Similar Compounds

Similar Compounds

3-Fluorobenzoic Acid: Lacks the additional fluorine atom on the phenyl ring.

4-Fluorobenzoic Acid: Similar structure but with only one fluorine atom.

3,4-Difluorobenzoic Acid: Similar but with fluorine atoms in different positions.

Uniqueness

4-(3-Fluorophenyl)-3-fluorobenzoic acid is unique due to the specific positioning of the fluorine atoms, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms can enhance the compound’s stability and binding properties compared to its mono-fluorinated counterparts.

Biological Activity

4-(3-Fluorophenyl)-3-fluorobenzoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms on the aromatic rings, which can significantly influence its reactivity and biological interactions. The compound's structure can be represented as follows:

Antitumor Activity

Recent studies have shown that derivatives of this compound exhibit significant antitumor properties. For instance, compounds structurally related to this acid have been tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). These studies typically report IC50 values indicating the concentration required to inhibit cell growth by 50%. One study found that a related compound demonstrated an IC50 value of approximately 3.48 µM against A431 cells, suggesting potent antiproliferative effects .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. In vitro assays have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds derived from this structure exhibited minimum inhibitory concentrations (MICs) ranging from 125 to 500 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the positioning of the fluorine substituents plays a crucial role in enhancing biological activity. The presence of fluorine atoms not only affects the lipophilicity of the compounds but also their ability to interact with biological targets. For instance, computational studies have suggested that the electronic properties imparted by fluorine can enhance binding affinity to target proteins .

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| Compound 1 | Structure | 3.48 | Antitumor |

| Compound 2 | Structure | 250 | Antimicrobial |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Research indicates that these compounds may act as inhibitors of key enzymes involved in tumor progression or microbial survival. For example, certain derivatives have been shown to inhibit EGFR (epidermal growth factor receptor) signaling pathways, which are critical in cancer cell proliferation .

Case Studies

- Antitumor Efficacy : A study evaluated a series of fluorinated benzoic acids for their ability to induce apoptosis in cancer cells. The results indicated that compounds similar to this compound could effectively trigger apoptotic pathways in MCF-7 cells, leading to cell cycle arrest at the G2/M phase .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of synthesized derivatives against a panel of bacterial strains. The study reported significant activity against Staphylococcus aureus, with MIC values suggesting bactericidal effects at lower concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.